Cas no 71653-64-0 (2-(Difluoromethoxy)benzaldehyde)

2-(Difluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by the presence of a difluoromethoxy group at the ortho position of the benzaldehyde ring. This structural feature enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The difluoromethoxy group contributes to improved metabolic stability and lipophilicity in derived compounds. Its high purity and consistent quality ensure reliable performance in reactions such as nucleophilic additions or condensations. The compound is typically supplied as a clear to pale yellow liquid or solid, with strict adherence to industry standards for handling and storage.
2-(Difluoromethoxy)benzaldehyde structure
71653-64-0 structure
商品名:2-(Difluoromethoxy)benzaldehyde
CAS番号:71653-64-0
MF:C8H6F2O2
メガワット:172.1288
MDL:MFCD00042251
CID:59245
PubChem ID:24870643

2-(Difluoromethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethoxy)benzaldehyde
    • 2-Difluoromethoxybenzaldehyde
    • 2-Difluoromethoxy-benzaldehyde
    • o-difluoromethoxybenzaldehyde
    • 2-DIFLOROMETHOXYBENZALDEHYDE
    • PubChem2906
    • difluoromethoxybenzaldehyde
    • KSC356M9L
    • ZERENEX ZX009675
    • Benzaldehyde, (difluoromethoxy)-
    • QPBNHDFPMRENBC-UHFFFAOYSA-N
    • 2 - Difluorome
    • Z55671896
    • AM84039
    • 2-(Difluoromethoxy)benzaldehyde, 96%
    • FT-0656781
    • (Difluoromethoxy)benzaldehyde
    • FT-0608777
    • 71653-64-0
    • AKOS000296878
    • SY035506
    • MFCD00042251
    • SCHEMBL908602
    • CL8276
    • 66988-93-0
    • CS-W005133
    • AS-11101
    • EN300-01067
    • DTXSID10985793
    • NS00054537
    • D4837
    • SB73974
    • A9371
    • DB-019501
    • DTXCID101412984
    • STK347824
    • MDL: MFCD00042251
    • インチ: 1S/C8H6F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-5,8H
    • InChIKey: QPBNHDFPMRENBC-UHFFFAOYSA-N
    • ほほえんだ: FC([H])(OC1=C([H])C([H])=C([H])C([H])=C1C([H])=O)F
    • BRN: 389068

計算された属性

  • せいみつぶんしりょう: 172.03400
  • どういたいしつりょう: 172.034
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 流体。
  • 密度みつど: 1.3 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 83°C/3mmHg(lit.)
  • フラッシュポイント: 華氏温度:224.6°f
    摂氏度:107°c
  • 屈折率: n20/D 1.497(lit.)
  • ようかいど: Miscible with 2-propanol and acetic acid.
  • PSA: 26.30000
  • LogP: 2.10050
  • ようかいせい: まだ確定していません。
  • かんど: Air Sensitive

2-(Difluoromethoxy)benzaldehyde セキュリティ情報

2-(Difluoromethoxy)benzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-(Difluoromethoxy)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
004829-1g
2-(Difluoromethoxy)benzaldehyde
71653-64-0 96%
1g
¥ 220 2022-04-26
abcr
AB133792-1 g
2-(Difluoromethoxy)benzaldehyde, 97%; .
71653-64-0 97%
1g
€68.30 2023-06-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062652-10g
2-(Difluoromethoxy)benzaldehyde
71653-64-0 98%
10g
¥141.00 2024-05-02
eNovation Chemicals LLC
D493283-1g
2-(Difluoromethoxy)benzaldehyde
71653-64-0 97%
1g
$195 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D808540-25g
2-(Difluoromethoxy)benzaldehyde
71653-64-0 97%
25g
673.00 2021-05-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD34720-5g
2-(Difluoromethoxy)benzaldehyde
71653-64-0 96%
5g
¥78.0 2024-04-18
TRC
D452255-250mg
2-(Difluoromethoxy)benzaldehyde
71653-64-0
250mg
$ 50.00 2022-06-05
Chemenu
CM254717-100g
2-(Difluoromethoxy)benzaldehyde
71653-64-0 95+%
100g
$281 2021-06-16
BAI LING WEI Technology Co., Ltd.
004829-25g
2-(Difluoromethoxy)benzaldehyde
71653-64-0 96%
25g
¥ 1584 2022-04-26
TRC
D452255-2.5g
2-(Difluoromethoxy)benzaldehyde
71653-64-0
2.5g
$ 80.00 2022-06-05

2-(Difluoromethoxy)benzaldehyde 合成方法

2-(Difluoromethoxy)benzaldehyde 関連文献

2-(Difluoromethoxy)benzaldehydeに関する追加情報

Comprehensive Overview of 2-(Difluoromethoxy)benzaldehyde (CAS No. 71653-64-0): Properties, Applications, and Industry Trends

2-(Difluoromethoxy)benzaldehyde (CAS No. 71653-64-0) is a fluorinated aromatic aldehyde with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its difluoromethoxy substituent, has garnered attention for its unique chemical properties and versatility in synthetic applications. As the demand for fluorinated building blocks grows, this aldehyde stands out due to its role in designing bioactive molecules, particularly in drug discovery and crop protection formulations.

The molecular structure of 2-(Difluoromethoxy)benzaldehyde features a benzaldehyde core modified with a difluoromethoxy group at the ortho position. This modification enhances its electronic properties, making it a valuable intermediate for cross-coupling reactions and nucleophilic substitutions. Researchers frequently explore its reactivity in Pd-catalyzed reactions, such as Suzuki-Miyaura couplings, to construct complex fluorinated architectures. Its CAS registry number (71653-64-0) is critical for accurate literature searches and regulatory compliance.

In the pharmaceutical sector, 2-(Difluoromethoxy)benzaldehyde is employed in the synthesis of small-molecule inhibitors and protease-targeting drugs. The difluoromethoxy moiety improves metabolic stability and bioavailability, addressing key challenges in drug development. Recent studies highlight its use in kinase inhibitor design, aligning with the industry’s focus on oncology and anti-inflammatory therapies. This aligns with trending searches like "fluorine in drug design" and "improving drug half-life," reflecting broader interest in medicinal chemistry innovations.

Agrochemical applications of 2-(Difluoromethoxy)benzaldehyde leverage its ability to enhance pesticide efficacy. The compound’s lipophilicity and resistance to enzymatic degradation make it ideal for formulating next-generation herbicides. With rising global emphasis on sustainable agriculture, researchers are investigating its derivatives for low-toxicity crop protection solutions—a topic frequently queried in AI-driven literature databases.

From a synthetic chemistry perspective, this aldehyde’s regioselective reactivity enables precise functionalization, a feature highly valued in high-throughput screening workflows. Laboratories optimizing green chemistry protocols also explore solvent-free reactions involving 71653-64-0, responding to the demand for eco-friendly synthetic routes. Such trends resonate with popular search terms like "fluorine click chemistry" and "catalysis in organic synthesis."

Analytical characterization of 2-(Difluoromethoxy)benzaldehyde typically involves GC-MS, NMR spectroscopy, and HPLC purity assays. Its distinctive spectral signatures (e.g., 19F NMR shifts) facilitate quality control in industrial batches. Suppliers often highlight these technical specifications to meet GMP compliance standards, a priority for contract manufacturing organizations (CMOs).

Market analysts note increasing procurement of 71653-64-0 by custom synthesis providers, driven by its utility in patented drug intermediates. The compound’s supply chain stability is frequently discussed in chemical procurement forums, with users seeking data on bulk pricing trends and alternate synthetic routes. These discussions underscore the need for transparent technical datasheets and structure-activity relationship (SAR) studies.

In conclusion, 2-(Difluoromethoxy)benzaldehyde (CAS No. 71653-64-0) exemplifies the strategic importance of fluorinated intermediates in modern chemistry. Its dual applicability in life sciences and material innovation positions it as a compound of enduring interest, with research trajectories likely to expand in tandem with advances in precision synthesis and computational molecular design.

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